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Executive Summary
Ontunisertib (formerly AGMB-129) is a first-in-class, orally administered, gastrointestinally-

restricted small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as

the Transforming Growth Factor-beta (TGF-β) type I receptor. Developed by Agomab

Therapeutics, it represents a promising therapeutic strategy for fibrostenosing Crohn's Disease

(FSCD), a debilitating condition characterized by progressive fibrosis of the intestinal tract for

which there are currently no approved medical treatments.[1][2][3] Ontunisertib is designed to

act locally in the gut to inhibit the central pro-fibrotic TGF-β pathway, thereby reducing collagen

deposition and potentially reversing established fibrosis, while its rapid first-pass metabolism

minimizes systemic exposure and the risk of associated cardiovascular toxicities.[1][3][4]

This technical guide provides a comprehensive overview of the mechanism of action of

ontunisertib, summarizing available data from clinical trials and outlining the experimental

protocols relevant to its development.

Core Mechanism of Action: Targeting the TGF-
β/ALK5 Signaling Pathway
Intestinal fibrosis is the culmination of a chronic inflammatory process that leads to excessive

deposition of extracellular matrix (ECM) proteins, resulting in tissue scarring, stricture
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formation, and bowel obstruction.[2][3] The TGF-β signaling pathway is a master regulator of

this process.[5]

Ontunisertib's therapeutic effect is derived from its potent and selective inhibition of ALK5. By

blocking ALK5, ontunisertib interrupts the canonical Smad-dependent signaling cascade, a

critical pathway in the pathogenesis of intestinal fibrosis.

Signaling Pathway
The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and

phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads

(R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with

the common mediator Smad4, which then translocates to the nucleus. In the nucleus, this

complex acts as a transcription factor, binding to Smad-binding elements in the promoter

regions of target genes to regulate their expression. This signaling cascade ultimately leads to

the activation of myofibroblasts, the primary producers of ECM proteins like collagen, and the

downregulation of ECM-degrading enzymes, tipping the balance towards fibrosis.[5]

Ontunisertib, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby

blocking the downstream profibrotic gene expression program.
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Caption: Ontunisertib's inhibition of the TGF-β/ALK5 signaling pathway.
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Clinical Development and Efficacy Data
Ontunisertib is currently being evaluated in the STENOVA Phase 2a clinical trial, a

randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's

disease.[1][2]

STENOVA Phase 2a Trial Data
The following tables summarize the key findings from the STENOVA trial based on publicly

available information. It is important to note that detailed quantitative data from the full cohort

are pending presentation at a future scientific conference.

Table 1: STENOVA Trial Design

Parameter Description

Study Name STENOVA

Phase 2a

Design Randomized, double-blind, placebo-controlled

Patient Population
Patients with fibrostenosing Crohn's Disease

(FSCD) and symptomatic intestinal strictures.

Number of Participants 103

Treatment Arms
1. Ontunisertib (100mg once daily) 2.

Ontunisertib (200mg twice daily) 3. Placebo

Treatment Duration 12 weeks

Primary Endpoint Safety and tolerability

Secondary Endpoints

Pharmacokinetics (PK) and target engagement

(measured by transcriptomics in mucosal

biopsies)

Exploratory Endpoints

Simple Endoscopic Score for Crohn's Disease

(SES-CD), Magnetic Resonance Enterography

(MRE), Stricturing Patient-Reported Outcome

(S-PRO)
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Source: Agomab Therapeutics Press Releases, 2025[1][2]

Table 2: Summary of Key Clinical Findings

Endpoint Result
Quantitative Data (Interim
Analysis, n=44, High Dose
vs. Placebo)

Safety & Tolerability

Primary endpoint met.

Favorable safety and

tolerability profile. Incidence

and severity of adverse events

were similar across treatment

and placebo arms. No signs of

cardiac toxicity.

Not applicable

Pharmacokinetics (PK)

Confirmed gut-restricted

profile. High local exposure in

the GI tract with minimal

systemic exposure.

Not yet publicly available.

Target Engagement

Significant downregulation of

fibrotic and inflammatory

pathways in mucosal biopsies.

Fibrotic Pathways: p = 0.0036

Inflammatory Pathways: p <

0.0001

Exploratory Efficacy

Positive trends observed

across multiple exploratory

clinical endpoints, suggesting

both anti-inflammatory and

anti-fibrotic effects.

Specific quantitative

improvements in SES-CD,

MRE, and S-PRO scores are

not yet publicly available.

Source: Agomab Therapeutics Press Releases, 2025

Experimental Protocols
Detailed preclinical experimental protocols for ontunisertib are not yet published. However, the

following sections describe the methodologies for the STENOVA clinical trial and standard

preclinical models used to evaluate anti-fibrotic therapies for intestinal fibrosis.
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STENOVA Phase 2a Clinical Trial Protocol
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two

dose levels of ontunisertib in patients with fibrostenosing Crohn's disease.

Methodology:

Patient Screening: Patients with a diagnosis of ileal or ileocolonic Crohn's disease for at least

3 months, presence of at least one endoscopically accessible ileal stricture confirmed by

MRE, and tolerable obstructive symptoms were enrolled. Patients were on stable

background therapy for Crohn's disease.

Randomization: 103 eligible participants were randomized in a 1:1:1 ratio to receive either

ontunisertib 100mg QD, 200mg BID, or a matching placebo for 12 weeks.

Assessments:

Safety: Monitored through the recording of adverse events, clinical laboratory tests, vital

signs, physical examinations, and electrocardiograms (ECGs).

Pharmacokinetics: Blood samples were collected to determine the plasma concentrations

of ontunisertib and its metabolites.

Target Engagement: Mucosal biopsies from the stricture site were collected via

ileocolonoscopy at baseline and week 12 for transcriptomic analysis.

Efficacy (Exploratory): Assessed using SES-CD, MRE to evaluate stricture severity, and

the S-PRO score.

Extension Phase: Eligible participants who completed the 12-week treatment period could

enroll in an open-label extension study to receive ontunisertib 200mg BID for up to an

additional 48 weeks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15603992?utm_src=pdf-body
https://www.benchchem.com/product/b15603992?utm_src=pdf-body
https://www.benchchem.com/product/b15603992?utm_src=pdf-body
https://www.benchchem.com/product/b15603992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening Phase

Randomization (n=103)

12-Week Treatment Period

Open-Label Extension

Patient Screening
(FSCD Diagnosis, Stricture Confirmation via MRE/Endoscopy)

Randomization (1:1:1)

Ontunisertib 100mg QD Ontunisertib 200mg BID Placebo

Assessments:
- Safety (AEs, Labs, ECG)

- PK (Blood Samples)
- Target Engagement (Biopsies at Wk 12)

- Efficacy (SES-CD, MRE, S-PRO)

Eligible Patients Receive
Ontunisertib 200mg BID

(up to 48 weeks)

Click to download full resolution via product page

Caption: Workflow of the STENOVA Phase 2a clinical trial.

Preclinical Models of Intestinal Fibrosis
While specific preclinical studies for ontunisertib have not been detailed publicly, the following

are common animal models used to assess the efficacy of anti-fibrotic agents in the context of

intestinal fibrosis.

1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:
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Principle: Intrarectal administration of the haptenating agent TNBS in ethanol induces a T-

cell-mediated transmural inflammation that mimics Crohn's disease. Repeated administration

leads to chronic inflammation and the development of significant intestinal fibrosis.

Methodology:

Animals (typically mice or rats) are anesthetized.

A solution of TNBS in ethanol is administered intrarectally via a catheter.

For chronic models, TNBS is administered weekly or bi-weekly for several weeks.

Animals are monitored for weight loss, stool consistency, and signs of distress.

At the end of the study, colonic tissue is harvested for histological analysis (e.g., Masson's

trichrome staining for collagen), hydroxyproline content measurement (a quantitative

measure of collagen), and gene expression analysis of pro-fibrotic markers (e.g., Collagen

I, α-SMA, TIMP-1).

2. Dextran Sodium Sulfate (DSS)-Induced Colitis:

Principle: Administration of DSS in drinking water causes epithelial injury and an

inflammatory response. Chronic, cyclical administration of DSS can lead to the development

of intestinal fibrosis.

Methodology:

Animals (typically mice) are given DSS (2-5%) in their drinking water for 5-7 days.

This is followed by a period of regular drinking water (1-2 weeks).

Multiple cycles of DSS administration are performed to induce chronic colitis and fibrosis.

Endpoints are similar to the TNBS model, including histological assessment and

measurement of fibrotic markers.

Future Directions
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The positive topline results from the STENOVA Phase 2a trial support the continued

development of ontunisertib for the treatment of fibrostenosing Crohn's disease.[6] Agomab

Therapeutics has indicated plans to discuss these results with regulatory authorities and

prepare for a Phase 2b study.[1] The presentation of the full dataset from the STENOVA trial at

an upcoming scientific conference is eagerly awaited and will provide a more detailed

understanding of the clinical potential of this novel, gut-restricted ALK5 inhibitor.

Conclusion
Ontunisertib's targeted, gut-restricted inhibition of the pro-fibrotic TGF-β/ALK5 pathway

represents a highly promising and mechanistically rational approach to treating intestinal

fibrosis in Crohn's disease. The initial clinical data demonstrate a favorable safety profile and

clear evidence of target engagement, along with encouraging signals of clinical efficacy. As the

first potential anti-fibrotic therapy for this condition, ontunisertib holds the promise of

addressing a significant unmet medical need for patients with fibrostenosing Crohn's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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